1-(3-Phenoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine
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Overview
Description
1-(3-Phenoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine typically involves the reaction of 1-(3-Phenoxybenzyl)piperazine with 2,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3-Phenoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce the fully saturated piperazine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Phenoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including neurotransmitter receptors and enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: Known for its stimulant effects and studied for its potential use in treating depression and anxiety.
1-(3-Chlorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine: Similar structure but with a chlorine atom, which may alter its biological activity.
1-(3-Methoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine: Another derivative with a methoxy group, potentially affecting its pharmacological properties.
Uniqueness
1-(3-Phenoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine is unique due to the presence of both phenoxy and trimethoxybenzyl groups, which may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives.
Properties
Molecular Formula |
C27H32N2O4 |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
1-[(3-phenoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C27H32N2O4/c1-30-25-18-27(32-3)26(31-2)17-22(25)20-29-14-12-28(13-15-29)19-21-8-7-11-24(16-21)33-23-9-5-4-6-10-23/h4-11,16-18H,12-15,19-20H2,1-3H3 |
InChI Key |
AJQSMGQBBWLHPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
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